N4,N4'-bis[(furan-2-yl)methyl]-[1,1'-biphenyl]-4,4'-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Sulfonyl chloride, amine.
Conditions: Nucleophilic substitution reaction, typically carried out in an organic solvent such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
-
Step 1: Formation of Biphenyl Core
Reagents: Aryl halide, aryl boronic acid, palladium catalyst, base.
Conditions: Typically carried out in an organic solvent such as toluene or THF, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (80-100°C).
Chemical Reactions Analysis
Types of Reactions
N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide groups can be reduced to amines.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Electronic Properties: In organic electronics, the compound can act as a hole transport material, facilitating the movement of positive charges in devices such as OLEDs.
Comparison with Similar Compounds
Similar Compounds
- N4,N4’-bis(dibenzo[b,d]furan-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine
- N4,N4,N4’,N4’-Tetra(1,1’-biphenyl)-4-yl-(1,1’-biphenyl)-4,4’-diamine
Uniqueness
N4,N4’-bis[(furan-2-yl)methyl]-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of both furan and sulfonamide groups, which confer distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where these properties can be leveraged for specific functions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S2/c25-31(26,23-15-19-3-1-13-29-19)21-9-5-17(6-10-21)18-7-11-22(12-8-18)32(27,28)24-16-20-4-2-14-30-20/h1-14,23-24H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRHGMZINYNWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.